![molecular formula C11H9Cl2N3 B12951125 3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline CAS No. 88634-81-5](/img/structure/B12951125.png)
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline is a synthetic organic compound characterized by the presence of dichloro-substituted aniline and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is usually carried out under acidic conditions to facilitate ring closure.
Chlorination of Aniline: Aniline is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the dichloro substituents at the 3 and 4 positions.
Coupling Reaction: The final step involves coupling the dichloroaniline with the imidazole derivative. This can be achieved through a nucleophilic substitution reaction, where the imidazole nitrogen attacks the electrophilic carbon of the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, resulting in the formation of amines or reduced imidazole derivatives.
Substitution: The dichloro groups on the aniline ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines or reduced imidazole derivatives.
Substitution: Substituted aniline derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with diseases.
Biological Studies: The compound can serve as a probe to study biological pathways involving imidazole-containing molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloroaniline: Lacks the imidazole ring, making it less versatile in terms of biological activity.
N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline: Lacks the dichloro substituents, which may affect its reactivity and binding properties.
Uniqueness
3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline is unique due to the combination of the dichloroaniline and imidazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
88634-81-5 |
|---|---|
Formule moléculaire |
C11H9Cl2N3 |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-1-(5-methyl-1H-imidazol-4-yl)methanimine |
InChI |
InChI=1S/C11H9Cl2N3/c1-7-11(16-6-15-7)5-14-8-2-3-9(12)10(13)4-8/h2-6H,1H3,(H,15,16) |
Clé InChI |
DZRTXCKIQRTGOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C=NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



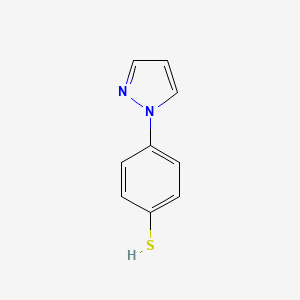


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
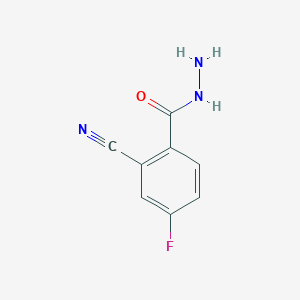
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)

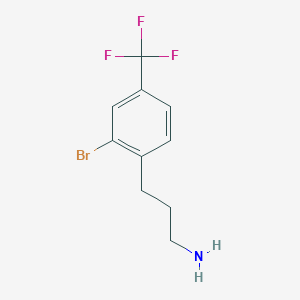
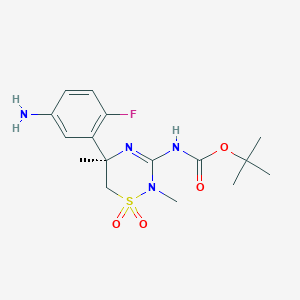
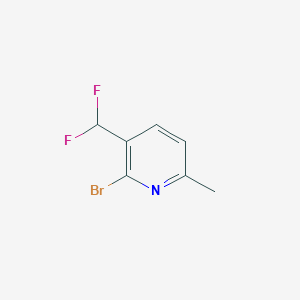

![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)
